Cas no 1216151-36-8 (1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine)

1-{2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine is a heterocyclic compound featuring a piperazine moiety linked to a substituted thiazole ring via an ethyl spacer. The presence of the isopropyl group on the thiazole ring enhances steric and electronic properties, potentially influencing reactivity and binding affinity. This structural configuration suggests utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules targeting central nervous system or antimicrobial pathways. The piperazine group offers versatility for further functionalization, while the thiazole core contributes to stability and potential pharmacological activity. The compound's well-defined structure allows for precise modifications in medicinal chemistry applications.
1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine structure
1216151-36-8 structure
商品名:1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine
CAS番号:1216151-36-8
MF:C12H21N3S
メガワット:239.380241155624
CID:6121650
PubChem ID:82065440

1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine 化学的及び物理的性質

名前と識別子

    • 1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine
    • 1216151-36-8
    • 1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
    • EN300-1846626
    • インチ: 1S/C12H21N3S/c1-10(2)12-14-11(9-16-12)3-6-15-7-4-13-5-8-15/h9-10,13H,3-8H2,1-2H3
    • InChIKey: BFTMBISZFVCEMG-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CCN2CCNCC2)N=C1C(C)C

計算された属性

  • せいみつぶんしりょう: 239.14561886g/mol
  • どういたいしつりょう: 239.14561886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 56.4Ų

1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1846626-0.5g
1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
1216151-36-8
0.5g
$1289.0 2023-09-19
Enamine
EN300-1846626-1.0g
1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
1216151-36-8
1g
$1343.0 2023-06-01
Enamine
EN300-1846626-5.0g
1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
1216151-36-8
5g
$3894.0 2023-06-01
Enamine
EN300-1846626-2.5g
1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
1216151-36-8
2.5g
$2631.0 2023-09-19
Enamine
EN300-1846626-10g
1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
1216151-36-8
10g
$5774.0 2023-09-19
Enamine
EN300-1846626-1g
1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
1216151-36-8
1g
$1343.0 2023-09-19
Enamine
EN300-1846626-0.05g
1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
1216151-36-8
0.05g
$1129.0 2023-09-19
Enamine
EN300-1846626-10.0g
1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
1216151-36-8
10g
$5774.0 2023-06-01
Enamine
EN300-1846626-0.25g
1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
1216151-36-8
0.25g
$1235.0 2023-09-19
Enamine
EN300-1846626-0.1g
1-{2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine
1216151-36-8
0.1g
$1183.0 2023-09-19

1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazine 関連文献

1-{2-2-(propan-2-yl)-1,3-thiazol-4-ylethyl}piperazineに関する追加情報

Compound CAS No. 1216151-36-8: 1-{2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine

The compound with CAS No. 1216151-36-8, commonly referred to as 1-{2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethyl}piperazine, is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of thiazole derivatives, which are known for their versatility in organic chemistry and pharmacology. The molecule consists of a piperazine ring connected to a thiazole moiety via an ethyl group, with a propan-2-yl substituent attached to the thiazole ring. This combination of structural elements makes it a promising candidate for further research and development.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. The presence of the piperazine ring in this compound adds to its potential as a bioactive molecule, as piperazines are known for their ability to interact with biological targets such as enzymes and receptors. The propan-2-yl group further enhances the molecule's hydrophobicity, which could improve its pharmacokinetic properties, such as absorption and bioavailability.

One of the most intriguing aspects of this compound is its potential role in targeted drug delivery systems. Researchers have explored the use of thiazole-containing molecules as carriers for drugs due to their ability to form stable complexes with metal ions and other therapeutic agents. The combination of the thiazole ring and the piperazine ring in this compound could potentially enhance its ability to act as a carrier or a ligand in such systems.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the thiazole ring via condensation reactions between an amine and a thioamide or thiourea derivative, followed by alkylation or coupling reactions to introduce the piperazine moiety. The introduction of the propan-2-yl group can be achieved through alkylation or Friedel-Crafts alkylation, depending on the specific conditions used.

Recent advancements in computational chemistry have also provided valuable insights into the properties of this compound. Molecular modeling studies have revealed that the molecule exhibits favorable pharmacokinetic properties, including good solubility and permeability. These properties make it an attractive candidate for further preclinical testing.

Furthermore, preliminary toxicity studies suggest that this compound has low toxicity at therapeutic concentrations, making it a safe option for potential therapeutic applications. However, further studies are needed to confirm these findings and to explore its long-term effects on biological systems.

In conclusion, CAS No. 1216151-36-8 represents a promising molecule with significant potential in drug discovery and development. Its unique structure, combining elements from both thiazole and piperazine chemistry, positions it as a valuable tool for researchers in various fields. As ongoing research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing medical science.

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